2-(2-Bromo-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
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Overview
Description
2-(2-Bromo-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of bromine, nitro, phenoxy, difluoro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, including halogenation, nitration, and etherification reactions. One common synthetic route may involve the following steps:
Halogenation: Introduction of bromine into the aromatic ring using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Nitration: Introduction of the nitro group using concentrated nitric acid and sulfuric acid.
Etherification: Formation of the phenoxy linkage through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the reagents used.
Reduction: Formation of 2-(2-Amino-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Scientific Research Applications
2-(2-Bromo-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-5-nitro-phenoxy)-1,3-difluorobenzene
- 2-(2-Bromo-5-nitro-phenoxy)-1,3-difluoro-5-methylbenzene
- 2-(2-Bromo-5-nitro-phenoxy)-1,3-difluoro-5-chlorobenzene
Uniqueness
2-(2-Bromo-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds without the trifluoromethyl group.
Properties
Molecular Formula |
C13H5BrF5NO3 |
---|---|
Molecular Weight |
398.08 g/mol |
IUPAC Name |
2-(2-bromo-5-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5BrF5NO3/c14-8-2-1-7(20(21)22)5-11(8)23-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H |
InChI Key |
BIRSVBPMRMCXST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F)Br |
Origin of Product |
United States |
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